molecular formula C19H25N5O2S2 B13368186 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368186
M. Wt: 419.6 g/mol
InChI Key: SOMJAUORCRVUFV-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and triazoles. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could involve the triazole or thiadiazole rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. This specific compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The tert-butyl group, for example, can provide steric hindrance, affecting how the compound interacts with other molecules.

Properties

Molecular Formula

C19H25N5O2S2

Molecular Weight

419.6 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H25N5O2S2/c1-19(2,3)15-7-5-14(6-8-15)17-22-24-16(20-21-18(24)27-17)13-9-11-23(12-10-13)28(4,25)26/h5-8,13H,9-12H2,1-4H3

InChI Key

SOMJAUORCRVUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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